molecular formula C12H13BrN2 B13902839 1-Benzylpyridin-2-imine;hydrobromide

1-Benzylpyridin-2-imine;hydrobromide

Cat. No.: B13902839
M. Wt: 265.15 g/mol
InChI Key: RYUQBUAHZATWTO-UHFFFAOYSA-N
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Description

1-Benzylpyridin-2-imine hydrobromide is a pyridine-derived compound featuring a benzyl group at the 1-position and an imine group at the 2-position, stabilized by a hydrobromide counterion. This structure places it within the broader family of dihydropyridine imine salts. The hydrobromide form is hypothesized to exhibit enhanced solubility in polar solvents compared to its hydrochloride counterpart due to bromide’s lower lattice energy .

Properties

Molecular Formula

C12H13BrN2

Molecular Weight

265.15 g/mol

IUPAC Name

1-benzylpyridin-2-imine;hydrobromide

InChI

InChI=1S/C12H12N2.BrH/c13-12-8-4-5-9-14(12)10-11-6-2-1-3-7-11;/h1-9,13H,10H2;1H

InChI Key

RYUQBUAHZATWTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC=CC2=N.Br

Origin of Product

United States

Preparation Methods

The synthesis of 1-Benzylpyridin-2-imine;hydrobromide typically involves the reaction of pyridine derivatives with benzyl halides under specific conditions. One common method is the reaction of 2-aminopyridine with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or ethanol at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

1-Benzylpyridin-2-imine;hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to introduce different functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyridine derivatives and their corresponding N-oxides or reduced forms.

Scientific Research Applications

1-Benzylpyridin-2-imine;hydrobromide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, it serves as a precursor for the development of drugs targeting specific enzymes or receptors. Its derivatives are explored for their pharmacological activities.

    Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives find applications in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Benzylpyridin-2-imine;hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action depend on the specific biological target and the nature of the interaction.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular features of 1-Benzylpyridin-2-imine hydrobromide and its analogs:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes
1-Benzylpyridin-2-imine hydrobromide Not found C₁₂H₁₃BrN₂ ~265 (calculated) 1-Benzyl, 2-imine, HBr salt Likely intermediate; potential pharmacological applications
1-Benzylpyridin-2-imine hydrochloride 83441-26-3 C₁₂H₁₃ClN₂ 220.7 Same core structure with Cl⁻ Research chemical; synthesis intermediate
Pyridine hydrobromide 18820-82-1 C₅H₆BrN 160.01 Simple pyridine HBr salt Catalyst; chemical synthesis
2-Benzylaminopyridine 6935-27-9 C₁₂H₁₂N₂ 184.24 2-Benzylamino substituent (NH-CH₂C₆H₅) Antibacterial intermediate
Benzpyrinium Bromide 587-46-2 C₁₅H₁₇BrN₂O₂ 349.22 1-Benzyl, 3-dimethylcarbamoyloxy, HBr Cholinesterase inhibitor
(S)-1-(2-Ammonio-3-methylbutyl)-...dibromide N/A C₁₀H₁₈Br₂N₃ 348.98 Branched alkyl, dibromide, S-configuration Chiral research compound

Key Research Findings

Solubility and Reactivity
  • Hydrobromide salts (e.g., pyridine hydrobromide) generally exhibit higher aqueous solubility than hydrochlorides due to bromide’s larger ionic radius and reduced lattice energy . This property is critical for pharmaceutical bioavailability.
  • The imine group in 1-Benzylpyridin-2-imine hydrobromide may confer reactivity as a ligand in coordination chemistry, a feature absent in simpler analogs like pyridine hydrobromide .

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